molecular formula C20H24N4O3 B7518651 4-[[2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetyl]amino]benzamide

4-[[2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetyl]amino]benzamide

Cat. No.: B7518651
M. Wt: 368.4 g/mol
InChI Key: OVMTYDCDDUHHKX-UHFFFAOYSA-N
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Description

4-[[2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetyl]amino]benzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors, which are involved in various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetyl]amino]benzamide typically involves multiple steps, starting with the preparation of the piperazine derivativeThe final step involves the acetylation of the piperazine derivative with benzamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[[2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetyl]amino]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[[2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetyl]amino]benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly as an alpha1-adrenergic receptor antagonist.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate. By binding to these receptors, the compound can modulate various physiological responses, including vasoconstriction and neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetyl]amino]benzamide is unique due to its specific structural features, which confer high affinity and selectivity for alpha1-adrenergic receptors. This makes it a promising candidate for further research and development in therapeutic applications.

Properties

IUPAC Name

4-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-27-18-5-3-2-4-17(18)24-12-10-23(11-13-24)14-19(25)22-16-8-6-15(7-9-16)20(21)26/h2-9H,10-14H2,1H3,(H2,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMTYDCDDUHHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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